1alpha-Hydroxy Vitamin D2-d3
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Overview
Description
1alpha-Hydroxy Vitamin D2-d3 is a synthetic analog of vitamin D, specifically designed to mimic the biological activity of naturally occurring vitamin D compounds. This compound plays a crucial role in calcium and phosphorus metabolism, making it essential for maintaining bone health and overall physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-Hydroxy Vitamin D2-d3 involves several steps, starting from the precursor compounds vitamin D2 and vitamin D3. The process typically includes hydroxylation at the C-1 position. One efficient method involves the conversion of vitamin D3 tosylates to 3,5-cyclovitamin D derivatives, followed by allylic oxidation with selenium dioxide and acid-catalyzed solvolysis to yield the 1alpha-hydroxyvitamin D analogs .
Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques for purification and quantification. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1alpha-Hydroxy Vitamin D2-d3 undergoes various chemical reactions, including hydroxylation, oxidation, and substitution. The hydroxylation at the C-1 position is a critical step in its synthesis .
Common Reagents and Conditions:
Hydroxylation: Selenium dioxide is commonly used for allylic oxidation.
Oxidation: Various oxidizing agents can be employed, depending on the desired product.
Substitution: Acid-catalyzed solvolysis is used to introduce hydroxyl groups.
Major Products Formed: The primary product formed from these reactions is this compound, which can be further modified to produce other analogs with varying biological activities .
Scientific Research Applications
1alpha-Hydroxy Vitamin D2-d3 has a wide range of scientific research applications:
Mechanism of Action
1alpha-Hydroxy Vitamin D2-d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. Upon binding, it induces conformational changes in the VDR, allowing it to interact with vitamin D response elements (VDREs) in the DNA. This interaction leads to the transcription of genes involved in calcium and phosphorus metabolism, immune response, and cell proliferation .
Comparison with Similar Compounds
1alpha,25-Dihydroxyvitamin D3 (Calcitriol): The most active form of vitamin D3, crucial for calcium homeostasis.
1alpha,25-Dihydroxyvitamin D2: Another active form of vitamin D2, used in similar therapeutic applications.
Uniqueness: 1alpha-Hydroxy Vitamin D2-d3 is unique due to its synthetic origin and specific hydroxylation pattern, which allows for targeted biological activity. Unlike naturally occurring vitamin D compounds, it can be precisely modified to enhance or reduce specific effects, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C28H44O2 |
---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19?,20-,24-,25-,26+,27+,28-/m1/s1/i3D3 |
InChI Key |
HKXBNHCUPKIYDM-LBXSFKEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
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